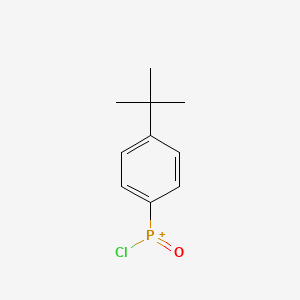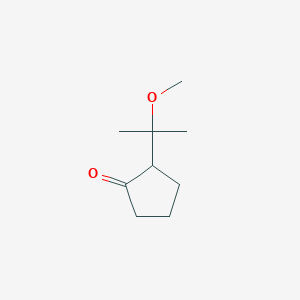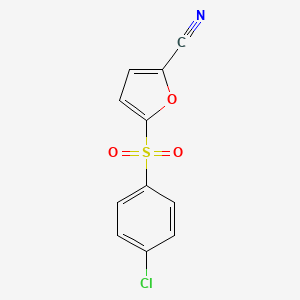
2-Furancarbonitrile, 5-((4-chlorophenyl)sulfonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Furancarbonitrile, 5-((4-chlorophenyl)sulfonyl)- is an organic compound with the molecular formula C11H6ClNO3S It is a derivative of furan, a heterocyclic organic compound, and contains a nitrile group (-CN) and a sulfonyl group (-SO2-) attached to a chlorophenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarbonitrile, 5-((4-chlorophenyl)sulfonyl)- can be achieved through several methods. One common approach involves the reaction of 2-furancarbonitrile with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2-Furancarbonitrile, 5-((4-chlorophenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Furancarbonitrile, 5-((4-chlorophenyl)sulfonyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Furancarbonitrile, 5-((4-chlorophenyl)sulfonyl)- involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities.
相似化合物的比较
Similar Compounds
2-Furonitrile: A simpler derivative of furan with a nitrile group.
4-Chlorobenzenesulfonyl chloride: A precursor used in the synthesis of the compound.
Sulfonyl derivatives: Compounds containing the sulfonyl group with various substituents.
Uniqueness
2-Furancarbonitrile, 5-((4-chlorophenyl)sulfonyl)- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
75745-61-8 |
|---|---|
分子式 |
C11H6ClNO3S |
分子量 |
267.69 g/mol |
IUPAC 名称 |
5-(4-chlorophenyl)sulfonylfuran-2-carbonitrile |
InChI |
InChI=1S/C11H6ClNO3S/c12-8-1-4-10(5-2-8)17(14,15)11-6-3-9(7-13)16-11/h1-6H |
InChI 键 |
OUDYWPWCRBPOMZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC=C(O2)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



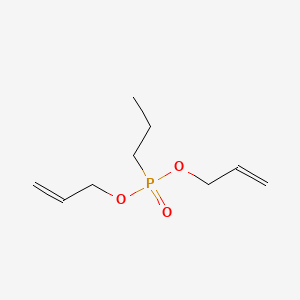
![(2-Chloroethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium](/img/structure/B14454971.png)


![2,7-Dimethyl-1,6-dioxaspiro[4.5]decane](/img/structure/B14454993.png)
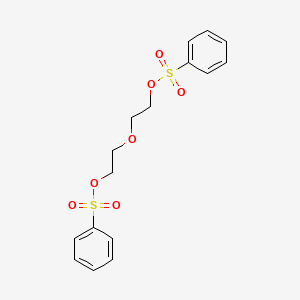
![N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride](/img/structure/B14455002.png)
